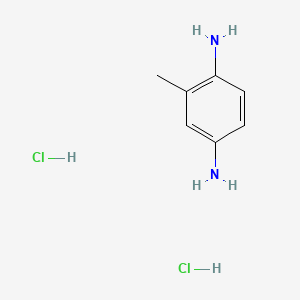

2,5-Diaminotoluene dihydrochloride

Descripción general

Descripción

2,5-Diaminotoluene dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2. It is a derivative of toluene, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and it is further stabilized by the addition of two hydrochloride groups. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Diaminotoluene dihydrochloride can be synthesized through the electrolytic reduction of 2,5-dinitrotoluene. This process involves the reduction of nitro groups to amino groups under controlled conditions . Another method includes the reductive cleavage of 4-amino-2,3’-dimethylazobenzene .

Industrial Production Methods: In industrial settings, this compound is often produced by catalytic hydrogenation in an aprotic-nonpolar solvent or a mixture of such solvents with hydrogen in the presence of a catalyst . This method ensures high yield and purity of the product while minimizing oxidation.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diaminotoluene dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: It can participate in electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Hair Dyes

2,5-Diaminotoluene dihydrochloride is primarily used as a less toxic alternative to phenylenediamine in oxidative hair dyes. It acts as a colorant and is recognized for its ability to produce a wide range of colors while maintaining lower toxicity levels compared to its counterparts. The maximum on-head concentration for its use in hair dyes is typically around 4% as per regulatory guidelines .

Cosmetics

Beyond hair dyes, this compound is utilized in various cosmetic formulations due to its effective dyeing properties. It is often combined with other agents to enhance color stability and longevity in products such as tints and semi-permanent dyes .

Safety Assessments

The safety of this compound has been evaluated through various studies:

- Skin Sensitization : Research indicates that formulations containing this compound can penetrate human skin at varying rates, raising concerns about potential skin sensitization and toxicity . The compound has been classified as a strong skin sensitizer based on stimulation indices obtained from testing .

- Toxicological Studies : In chronic dermal toxicity studies on rats, no significant cutaneous irritation was observed even after prolonged exposure. However, some studies noted potential teratogenic effects when administered to pregnant mice, particularly when dosed during critical periods of fetal development .

Case Study 1: Hair Dye Efficacy

A study conducted by Kiese et al. (1968) evaluated the absorption of 2,5-diaminotoluene through human skin after application in a hair dye formulation. Results indicated that the compound was absorbed minimally through the skin, with urine analysis confirming low levels of excretion post-application. This suggests that while effective as a dye agent, its systemic absorption remains limited .

Case Study 2: Long-term Toxicity

In a long-term study involving Sprague-Dawley rats treated with solutions containing this compound, researchers observed no marked differences in body weight or behavior compared to control groups. This study supports the notion that when used appropriately, the compound does not exhibit significant chronic toxicity .

Market Trends

The market for this compound is expanding due to increasing consumer demand for safer cosmetic products. The compound's lower toxicity profile compared to traditional hair dye ingredients positions it favorably within the cosmetics industry. According to recent market research reports, growth drivers include rising awareness of product safety and regulatory support for safer alternatives in personal care products .

Mecanismo De Acción

The mechanism of action of 2,5-diaminotoluene dihydrochloride involves its ability to undergo oxidation and reduction reactions. In hair dye formulations, it acts as a primary intermediate that is first oxidized with hydrogen peroxide and then combined with a coupler to form the final dye . The amino groups play a crucial role in these reactions, facilitating the formation of colored compounds.

Comparación Con Compuestos Similares

- 2,4-Diaminotoluene

- 2,6-Diaminotoluene

- 4,4’-Diaminodiphenylmethane

- Benzidine

- p-Phenylenediamine

Comparison: 2,5-Diaminotoluene dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to 2,4-diaminotoluene and 2,6-diaminotoluene, the 2,5-isomer is preferred in certain dye formulations due to its lower toxicity and better stability . Additionally, its dihydrochloride form enhances its solubility and stability, making it more suitable for industrial applications .

Actividad Biológica

2,5-Diaminotoluene dihydrochloride (also known as toluene-2,5-diamine dihydrochloride) is an organic compound with significant industrial applications, particularly in the production of dyes and as a chemical intermediate. Its biological activity has been the subject of various studies, especially concerning its toxicity and potential health impacts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula : C7H12Cl2N2

- Molecular Weight : 195.09 g/mol

- CAS Number : 615-45-2

Acute Toxicity

Acute toxicity studies have demonstrated that this compound can induce various adverse effects in animal models. The median lethal dose (LD50) has been estimated at approximately 102 mg/kg in rats, indicating significant toxicity at higher doses .

Table 1: Acute Toxicity Data

| Dosage (mg/kg) | Male Mortality | Female Mortality |

|---|---|---|

| 0 | 0/5 | 0/5 |

| 64 | 3/5 | 0/5 |

| 100 | 4/5 | 3/5 |

| 160 | 0/5 | 5/5 |

| 250 | 5/5 | 4/5 |

Chronic Toxicity and Long-term Effects

Chronic exposure to toluene-2,5-diamine has been associated with liver toxicity and potential carcinogenic effects. In a study conducted by the National Cancer Institute (NCI), Fischer 344 rats were exposed to varying concentrations over a prolonged period. The study identified a no-observed-adverse-effect level (NOAEL) of 50 mg/kg-day for maternal toxicity and a NOAEL of 80 mg/kg-day for developmental toxicity .

DNA Damage and Genotoxicity

Research indicates that toluene-2,5-diamine can induce unscheduled DNA synthesis in primary hepatocytes from rats and hamsters, suggesting potential genotoxic properties . This effect raises concerns regarding its use in consumer products and occupational exposure.

Sensitization Potential

In sensitization studies using guinea pigs, toluene-2,5-diamine exhibited cross-reactivity with other phenylenediamines. The stimulation indices indicated significant sensitization potential at various concentrations .

Table 2: Sensitization Study Results

| Induction Substance | Challenge Concentration (%) | Positive Responses |

|---|---|---|

| PTD | 0.1 | 6/6 |

| PPD | 0.1 | 5/6 |

| PAP | 0.1 | 3/6 |

Occupational Exposure

Several case studies have documented health issues among workers exposed to formulations containing toluene-2,5-diamine. Symptoms reported include respiratory distress, skin sensitization, and liver enzyme alterations. A notable case involved a cohort of dye manufacturing workers who exhibited elevated liver enzymes correlating with exposure levels .

Environmental Impact

Environmental assessments have shown that toluene-2,5-diamine can contaminate soil and water systems due to industrial discharge. Studies indicate potential ecological risks associated with its persistence and bioaccumulation in aquatic organisms .

Propiedades

IUPAC Name |

2-methylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHVWVGRKTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-70-5 (Parent) | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060650 | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

615-45-2 | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminotoluene Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY506235UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.